N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. This particular compound features additional aromatic and heterocyclic substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
Introduction of aromatic and heterocyclic substituents: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the 3,4-dimethylphenyl and 1-methylindolin-5-yl groups.
Final assembly: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The aromatic and heterocyclic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Investigating its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its use as a drug candidate or a pharmacological tool to study biological pathways.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity or signaling pathways.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Altering cellular processes: Such as apoptosis, cell cycle regulation, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide: Lacks the pyrrolidin-1-yl group.
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea: Contains a urea group instead of an oxalamide group.
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide group.
Uniqueness
The unique combination of aromatic and heterocyclic substituents in N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-17-6-8-21(14-18(17)2)27-25(31)24(30)26-16-23(29-11-4-5-12-29)19-7-9-22-20(15-19)10-13-28(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTANCMGMNQIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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